Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, acetic acid, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-yloxy acetic acid derivative, followed by the introduction of the hydrazide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and hydrazide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
126006-80-2 |
---|---|
Molecular Formula |
C23H23N3O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C23H23N3O2S/c1-16-8-11-20(14-17(16)2)24-23(29)26-25-22(27)15-28-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,29) |
InChI Key |
VBNJTUGBYRWSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.